Methyl (3S)-3-amino-3-(furan-3-YL)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(furan-3-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a propanoate chain with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(furan-3-yl)propanoate can be achieved through several methods. One common approach involves the condensation of a furan derivative with an amino acid ester. For example, the reaction of furan-3-carboxaldehyde with methyl (S)-alaninate in the presence of a suitable catalyst can yield the desired product .
Another method involves the use of β-dicarbonyl compounds. The condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization, can lead to the formation of furan derivatives, which can then be further functionalized to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(furan-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Methyl (3S)-3-amino-3-(furan-3-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: Used in the production of advanced materials and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-(furan-3-yl)propanoate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Similar structure with a cyano group and ethyl ester.
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Contains additional ethyl and methoxy groups.
Uniqueness
Methyl (3S)-3-amino-3-(furan-3-yl)propanoate is unique due to its specific stereochemistry and the presence of both an amino group and a furan ring.
Biological Activity
Methyl (3S)-3-amino-3-(furan-3-YL)propanoate is an organic compound recognized for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, synthesis methods, and potential applications, supported by relevant data and case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C9H11N1O3
- Molecular Weight : 169.18 g/mol
- Structure : The compound features a furan ring bonded to a propanoate backbone with an amino group at the 3rd position. This unique arrangement allows it to participate in various chemical reactions and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism is believed to involve interaction with specific molecular targets, modulating enzyme activities that lead to programmed cell death.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. Key mechanisms include:
- Hydrogen Bonding : The amino group facilitates hydrogen bonding with target proteins, enhancing binding affinity.
- Enzyme Modulation : The compound may act as a ligand affecting enzyme function, which is crucial for its antimicrobial and anticancer effects.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : Furan derivatives are reacted with appropriate amino acids and ester groups.
- Reagents Used :
- Oxidizing Agents : Potassium permanganate for oxidation.
- Reducing Agents : Sodium borohydride for reduction.
- Substitution Reactions : Utilizing halides and nucleophiles under controlled conditions.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, it was found to exhibit significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating potent activity.
Study 2: Anticancer Effects
Another investigation focused on the compound's anticancer properties against human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis, with IC50 values calculated at approximately 25 µM after 48 hours of treatment. This suggests that this compound could serve as a promising lead in cancer therapy.
Comparative Analysis
To further understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Methyl 2-amino-3-(furan-3-yl)propanoate | C9H11N1O2 | Similar antimicrobial effects |
Methyl 2-(furan-2-carboxamido)propanoate | C9H11N1O4 | Notable anticancer properties |
Ethyl 2-amino-4-(furan-2-carboxylic acid) | C10H11N1O4 | Potential for broader therapeutic applications |
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(furan-3-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3/t7-/m0/s1 |
InChI Key |
XNJUDVGLEPMZEH-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=COC=C1)N |
Canonical SMILES |
COC(=O)CC(C1=COC=C1)N |
Origin of Product |
United States |
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